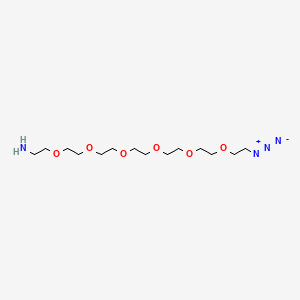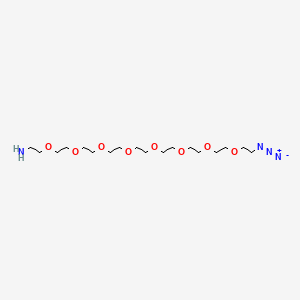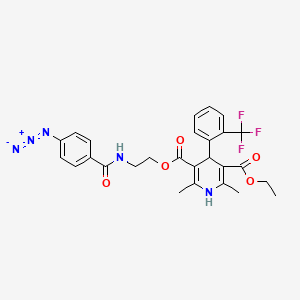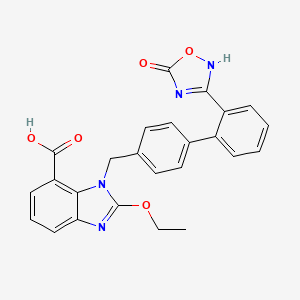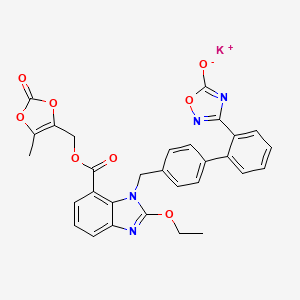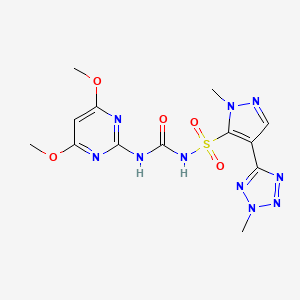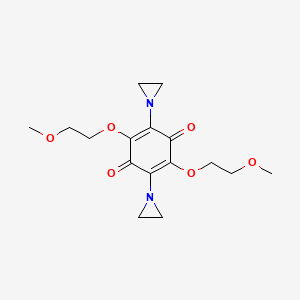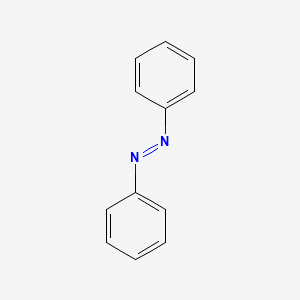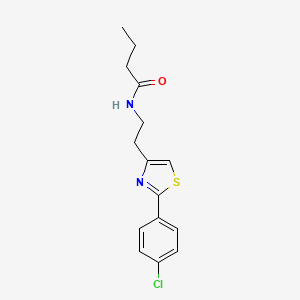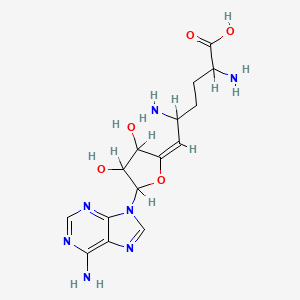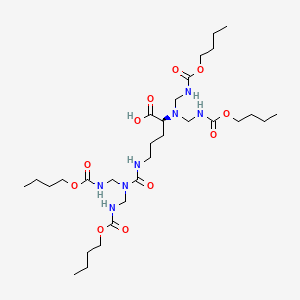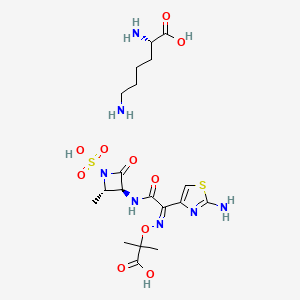
Aztreonam lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aztreonam lysine is a formulated lysine salt of aztreonam, a monobactam antibiotic. It is primarily used for the treatment of respiratory symptoms in patients with cystic fibrosis who are colonized with Pseudomonas aeruginosa . This compound is administered via inhalation to target the lungs directly, thereby minimizing systemic side effects and maximizing local efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aztreonam lysine involves the synthesis of aztreonam followed by its conversion to the lysine salt. Aztreonam is synthesized through a series of chemical reactions starting from 3-aminothiazole. The key steps include:
Formation of the β-lactam ring: This involves the cyclization of a thiazole derivative with an appropriate β-lactam precursor.
Introduction of the side chains: The side chains are introduced through acylation reactions.
Formation of aztreonam: The final product, aztreonam, is obtained after purification and crystallization.
The conversion of aztreonam to this compound involves reacting aztreonam with lysine under controlled conditions to form the lysine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of aztreonam: This is achieved through optimized reaction conditions to maximize yield and purity.
Conversion to lysine salt: The aztreonam is then reacted with lysine in large reactors to form this compound.
Purification and formulation: The final product is purified and formulated into an inhalable solution.
Chemical Reactions Analysis
Types of Reactions
Aztreonam lysine undergoes several types of chemical reactions, including:
Hydrolysis: this compound can undergo hydrolysis, especially in aqueous solutions, leading to the breakdown of the β-lactam ring.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Hydrolysis products: These include the breakdown products of the β-lactam ring.
Oxidation products: These include oxidized derivatives of this compound.
Substitution products: These include substituted thiazole derivatives.
Scientific Research Applications
Aztreonam lysine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: It is used to study the mechanisms of bacterial resistance and the role of β-lactamases.
Industry: It is used in the pharmaceutical industry for the development of inhalable antibiotic formulations.
Mechanism of Action
Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Tobramycin: Another inhalable antibiotic used for the treatment of cystic fibrosis.
Colistimethate sodium: Used in combination with other antibiotics for treating respiratory infections.
Ceftazidime: A β-lactam antibiotic with a similar mechanism of action.
Uniqueness
Aztreonam lysine is unique due to its monobactam structure, which makes it resistant to many β-lactamases produced by gram-negative bacteria. This gives it an advantage over other β-lactam antibiotics that are susceptible to β-lactamase-mediated degradation .
Properties
CAS No. |
827611-49-4 |
|---|---|
Molecular Formula |
C19H31N7O10S2 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
InChI Key |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


